4-苄基吗啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

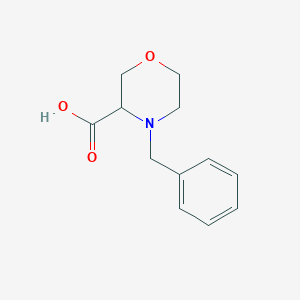

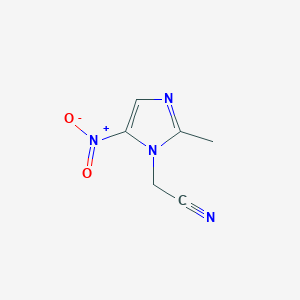

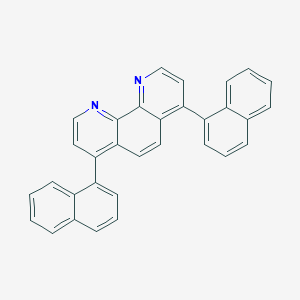

4-Benzylmorpholine-3-carboxylic acid is a compound that has been synthesized and characterized in recent studies. It is a derivative of morpholine, which is a heterocyclic amine, featuring a benzyl group attached to the nitrogen atom and a carboxylic acid moiety on the third carbon of the morpholine ring. This compound has been of interest due to its potential bioactive properties and its utility in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 4-benzylmorpholine-3-carboxylic acid derivatives has been explored in various studies. For instance, the synthesis of related compounds, such as 4-benzyl-5-oxomorpholine-3-carbamide, has been achieved through methods like slow evaporation solution growth techniques at room temperature . Additionally, the synthesis of other complex molecules, such as benzo[f]isoindole-4-carboxylic acids, has been performed using three-component reactions starting from cinnamic amines, maleimides, and maleic anhydride . These methods highlight the versatility of morpholine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of 4-benzylmorpholine-3-carboxylic acid derivatives has been determined using techniques such as single-crystal X-ray diffraction. For example, 4-benzyl-5-oxomorpholine-3-carbamide crystallizes in the monoclinic space group P21/n. The molecular geometry has been optimized using Density Functional Theory (DFT) methods, and the results are in agreement with the X-ray analysis . These studies provide detailed insights into the molecular conformation and electronic structure of the compound.

Chemical Reactions Analysis

The reactivity of morpholine derivatives has been a subject of interest in the context of organic synthesis. The single-electron activation of aryl carboxylic acids, for instance, has been esteemed as a complementary method for the transformation of benzoic acids into high-value molecules . This suggests that 4-benzylmorpholine-3-carboxylic acid could potentially undergo similar transformations, leading to a variety of chemical reactions and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-benzylmorpholine-3-carboxylic acid derivatives have been investigated through various spectroscopic and computational techniques. The vibrational spectra of these compounds have been studied using FT-IR and FT-Raman spectroscopy, and the electronic properties have been analyzed through HOMO-LUMO studies. Additionally, properties such as molecular electrostatic potential, global reactivity descriptors, and non-linear optical behavior have been computed theoretically . These analyses provide a comprehensive understanding of the compound's behavior in different environments and its potential applications.

科学研究应用

酶催化合成和在药物类似物中的应用

- 通过酶催化动力学拆分,利用 4-苄基吗啉-2-羧酸酯,实现了 (R)- 和 (S)-N-Boc-吗啉-2-羧酸的对映选择性合成。这些酸已有效地转化为瑞博西汀类似物,展示了 4-苄基吗啉-3-羧酸衍生物在药物类似物合成中的潜力 (Fish 等人,2009).

镧系配位化合物和光物理性质

- 修饰有苄基和吡啶部分的 3,5-二羟基苯甲酸衍生物已被用于支持一系列镧系配位化合物。这些化合物表现出显着的光物理性质,突出了 4-苄基吗啉-3-羧酸衍生物在开发具有特定光学特性的材料中的潜力 (Sivakumar 等人,2011).

对镧系配合物中光致发光的影响

- 使用 4-苄氧基苯甲酸衍生物研究了给电子和夺电子取代基对镧系配合物光物理性质的影响。这项研究表明 4-苄基吗啉-3-羧酸衍生物在调节镧系基材料的发光性质方面具有潜力 (Sivakumar 等人,2010).

微生物对羧酸应激的耐受性

- 了解微生物对羧酸(包括 4-苄基吗啉-3-羧酸衍生物)的耐受性在食品保鲜、化疗和农业等各种应用中至关重要。该领域的研究极大地促进了医学、食品安全和环境研究,突出了这些化合物在生物技术应用中的相关性 (Mira 和 Teixeira,2013).

超分子网络和氢键

- 涉及三羧酸单层的超分子网络中堆积密度和氢键的研究,提供了羧酸衍生物相互作用机制的见解。这种知识对于设计具有定制化特性的材料至关重要,包括基于 4-苄基吗啉-3-羧酸的材料 (Dienstmaier 等人,2010).

安全和危害

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

IUPAC Name |

4-benzylmorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHBJHXLYHSNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400014 |

Source

|

| Record name | 4-benzylmorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzylmorpholine-3-carboxylic Acid | |

CAS RN |

1219426-63-7 |

Source

|

| Record name | 4-benzylmorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-2-enethioate](/img/structure/B89899.png)

![[(Methoxythioxomethyl)thio]acetic acid](/img/structure/B89922.png)